molecular formula C23H19N3OS B2785129 2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide CAS No. 392249-74-0

2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide

Cat. No. B2785129
M. Wt: 385.49
InChI Key: XMWLVEYNTBHDOP-UHFFFAOYSA-N
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Description

The compound “2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide” is a complex organic molecule that contains a phenyl group (a benzene ring), a tetrahydrobenzothiazole group (a benzene ring fused to a thiazole ring, which contains nitrogen and sulfur atoms), and a quinoline group (a benzene ring fused to a pyridine ring, which contains a nitrogen atom). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The phenyl, tetrahydrobenzothiazole, and quinoline groups each contribute to the overall structure. The molecule may exhibit interesting properties such as aromaticity, due to the presence of the benzene and pyridine rings.



Chemical Reactions Analysis

The types of chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the amide group might be hydrolyzed under acidic or basic conditions, or the benzene rings might undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces.


Scientific Research Applications

Optoelectronic Applications

Research into quinazoline derivatives, closely related to the chemical structure , highlights their significant potential in the creation of novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown promise in the development of luminescent molecules, electroluminescent materials for organic light-emitting diodes (OLEDs), and nonlinear optical materials. Specifically, aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have been identified as crucial for fabricating materials for OLEDs, including white OLEDs and highly efficient red phosphorescent OLEDs (G. Lipunova et al., 2018).

Medicinal Chemistry and Biological Applications

The benzothiazole scaffold, integral to the compound , has been extensively explored for its pharmaceutical applications. Benzothiazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Some 2-arylbenzothiazoles have been identified as potential antitumor agents, highlighting the versatility and therapeutic potential of this structural motif (A. Kamal et al., 2015). Additionally, the combination of quinoline and benzimidazole rings has been explored for treating various illnesses, including cancer and bacterial infections, indicating the therapeutic relevance of hybrid molecules integrating these structures (Salahuddin et al., 2023).

Corrosion Inhibition

Quinoline derivatives have also been studied for their applications as anticorrosive materials. Their effectiveness against metallic corrosion, attributed to the high electron density and the ability to form stable chelating complexes with surface metallic atoms, underscores the potential industrial applications of quinoline-based compounds (C. Verma et al., 2020).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. However, like with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.


Future Directions

The future research directions for this compound would depend on its current applications. If it’s being studied for its potential use as a drug, future research might focus on improving its efficacy, reducing its side effects, or exploring its mechanism of action.


properties

IUPAC Name

2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c27-22(26-23-25-19-12-6-7-13-21(19)28-23)17-14-20(15-8-2-1-3-9-15)24-18-11-5-4-10-16(17)18/h1-5,8-11,14H,6-7,12-13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWLVEYNTBHDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide
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2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide
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2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide
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2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide
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2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide
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2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide

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